molecular formula C9H9ClO6S2 B2867197 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate CAS No. 750611-26-8

2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2867197
CAS RN: 750611-26-8
M. Wt: 312.74
InChI Key: YITRJBAARVGBBF-UHFFFAOYSA-N
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Description

The compound “2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and two carboxylate groups, which are commonly found in various organic compounds and contribute to their acidity. The chlorosulfonyl group attached to the thiophene ring is a type of sulfonyl halide, which are typically reactive and can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the carboxylate groups, and the chlorosulfonyl group. These functional groups would significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be largely determined by its functional groups. The carboxylate groups could participate in acid-base reactions, while the chlorosulfonyl group could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate groups could increase the compound’s acidity and solubility in water .

Scientific Research Applications

Synthesis and Structural Characterization

Research has explored the synthesis and structural characterization of compounds related to 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate, focusing on their molecular and electronic structures. One study detailed the synthesis of two structural isomers related to the target compound, examining their molecular crystals and intramolecular hydrogen bonding. Quantum-chemical calculations provided insights into the electronic structure, correlating well with the characteristics of intramolecular hydrogen bonds (Rublova et al., 2017).

Chemical Reactions and Derivatives

The reactivity of similar thiophene derivatives has been investigated, showing their potential in forming diverse chemical structures. For example, certain thiophene compounds react with isocyanates and isothiocyanates to yield substituted imidazolidinones or ureas, indicating a broad range of chemical transformations that such thiophene derivatives can undergo (Martín, 1991).

Solid-State Structures

Studies on the solid-state structures of dimethyl bithiophene dicarboxylates, which share structural features with the target compound, reveal insights into the conformational preferences and steric interactions within such molecules. These investigations provide valuable information for understanding the physical properties of thiophene derivatives (Pomerantz et al., 2002).

Novel Applications in Dyeing and Sensing

Thiophene derivatives have found applications in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, highlighting the versatility of such compounds in industrial applications. The synthesized dyes offer a range of colors and exhibit good fastness properties, although they show poor photostability (Iyun et al., 2015).

Synthesis Strategies

Innovative synthesis strategies for thiophene derivatives, including those similar to the target compound, have been developed. These methods enable the efficient and economical production of tetrasubstituted thiophenes, demonstrating the potential for scalable synthesis of complex thiophene-based structures (Sahu et al., 2015).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or its reactivity could be exploited in the development of new chemical reactions .

properties

IUPAC Name

dimethyl 5-chlorosulfonyl-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO6S2/c1-4-5(7(11)15-2)9(18(10,13)14)17-6(4)8(12)16-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITRJBAARVGBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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